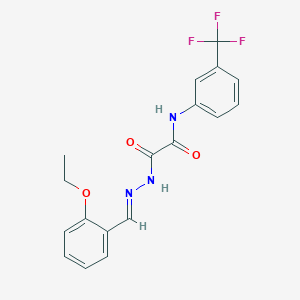
4-fluoro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMeOx, and it has been synthesized using different methods. The purpose of
作用机制
The mechanism of action of FMeOx is not fully understood. However, it has been reported to exhibit its anticancer activity by inducing apoptosis, which is a programmed cell death process. FMeOx has also been reported to inhibit histone deacetylases, leading to the upregulation of certain genes involved in cell cycle regulation and apoptosis. In addition, FMeOx has been reported to exhibit neuroprotective effects by reducing oxidative stress-induced cell death and increasing the levels of certain antioxidant enzymes.
Biochemical and Physiological Effects:
FMeOx has been reported to exhibit different biochemical and physiological effects depending on the application. In anticancer studies, FMeOx has been reported to induce apoptosis and inhibit cell proliferation. In biochemistry studies, FMeOx has been reported to inhibit histone deacetylases, leading to the upregulation of certain genes involved in cell cycle regulation and apoptosis. In neuroscience studies, FMeOx has been reported to exhibit neuroprotective effects by reducing oxidative stress-induced cell death and increasing the levels of certain antioxidant enzymes.
实验室实验的优点和局限性
FMeOx has several advantages for lab experiments, including its high yield of synthesis, stability, and potential applications in different fields. However, FMeOx also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of FMeOx. One direction is to further investigate its potential applications in different fields, including medicinal chemistry, biochemistry, and neuroscience. Another direction is to study its mechanism of action in more detail to fully understand its effects on different biological systems. Additionally, further studies are needed to evaluate its potential toxicity and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, FMeOx is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. The synthesis of FMeOx has been achieved using different methods, and it has been studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. FMeOx exhibits different biochemical and physiological effects depending on the application, and it has several advantages and limitations for lab experiments. There are several future directions for the study of FMeOx, including further investigation of its potential applications and its mechanism of action.
合成方法
The synthesis of FMeOx has been achieved using different methods. One method involves the reaction of 4-fluorobenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. Another method involves the reaction of 4-fluorobenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling reagent. Both methods have been reported to yield FMeOx in good yields.
科学研究应用
FMeOx has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, FMeOx has been reported to exhibit anticancer activity against different cancer cell lines. In biochemistry, FMeOx has been studied as a potential inhibitor of histone deacetylases, which are enzymes involved in gene expression regulation. In neuroscience, FMeOx has been reported to exhibit neuroprotective effects against oxidative stress-induced cell death.
属性
IUPAC Name |
4-fluoro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-5-3-2-4-13(14)16-20-15(24-21-16)10-19-17(22)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUAHPIESVQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)